molecular formula C17H15NO2 B2799463 2-Amino-2-(10-methylanthracen-9-yl)acetic acid CAS No. 1260004-31-6

2-Amino-2-(10-methylanthracen-9-yl)acetic acid

Cat. No.: B2799463
CAS No.: 1260004-31-6
M. Wt: 265.312
InChI Key: QEXRSARWHMFKSF-UHFFFAOYSA-N
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Description

2-Amino-2-(10-methylanthracen-9-yl)acetic acid is an organic compound that features an anthracene moiety substituted with a methyl group and an amino acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(10-methylanthracen-9-yl)acetic acid typically involves the following steps:

    Anthracene Derivative Preparation: The starting material, 10-methylanthracene, can be synthesized through Friedel-Crafts alkylation of anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amino Acid Introduction: The amino acid moiety can be introduced via a Mannich reaction, where 10-methylanthracene is reacted with formaldehyde and a primary amine (e.g., glycine) under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(10-methylanthracen-9-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic substitution reactions can occur at the anthracene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-2-(10-methylanthracen-9-yl)acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It can be explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2-Amino-2-(10-methylanthracen-9-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, influencing biochemical pathways. The anthracene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(9-anthracenyl)acetic acid: Similar structure but without the methyl substitution.

    2-Amino-2-(10-phenylanthracen-9-yl)acetic acid: Features a phenyl group instead of a methyl group.

Uniqueness

2-Amino-2-(10-methylanthracen-9-yl)acetic acid is unique due to the presence of the methyl group on the anthracene moiety, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-2-(10-methylanthracen-9-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10-11-6-2-4-8-13(11)15(16(18)17(19)20)14-9-5-3-7-12(10)14/h2-9,16H,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXRSARWHMFKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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